Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate
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Overview
Description
Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate is an organic compound with the molecular formula C16H23NO2. It is a methyl ester derivative of cyclohexanecarboxylic acid, where the amino group is substituted with a 1-phenylethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced through a nucleophilic substitution reaction using 1-phenylethylamine. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol or ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Esterification: Cyclohexanecarboxylic acid is reacted with methanol in the presence of an acid catalyst.
Amination: The resulting methyl ester is then reacted with 1-phenylethylamine under controlled conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanecarboxylates.
Scientific Research Applications
Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl cyclohexanecarboxylate
- Cyclohexanecarboxylic acid
- Methyl 1-cyclohexene-1-carboxylate
Uniqueness
Methyl 2-(1-phenylethylamino)cyclohexanecarboxylate is unique due to the presence of the 1-phenylethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
methyl 2-(1-phenylethylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-12(13-8-4-3-5-9-13)17-15-11-7-6-10-14(15)16(18)19-2/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3 |
InChI Key |
CWHAFFFHTRIWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCCC2C(=O)OC |
Origin of Product |
United States |
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